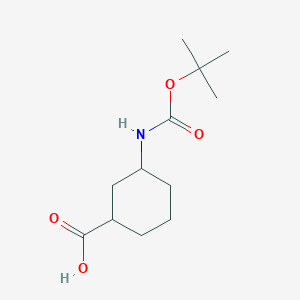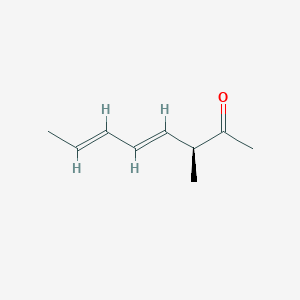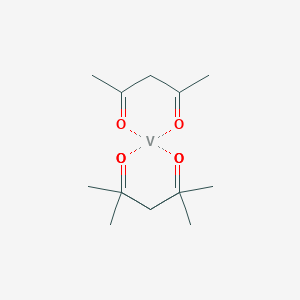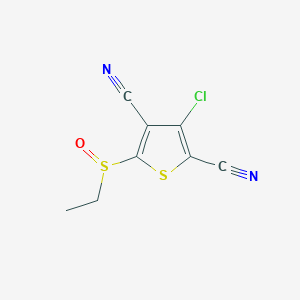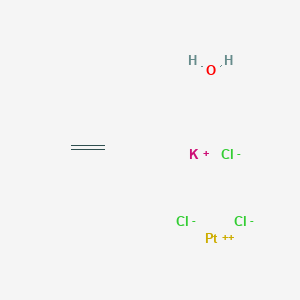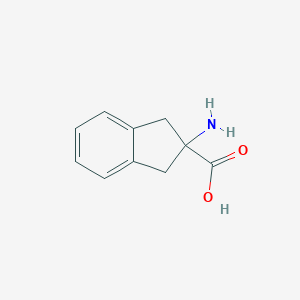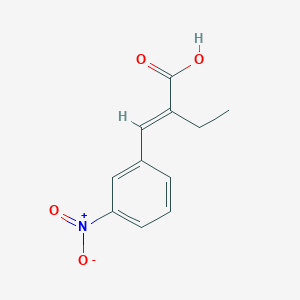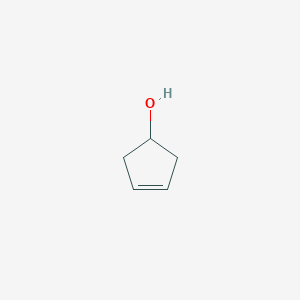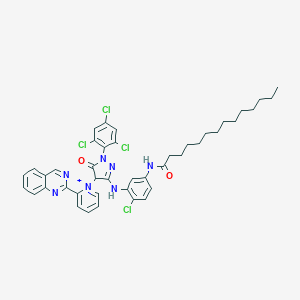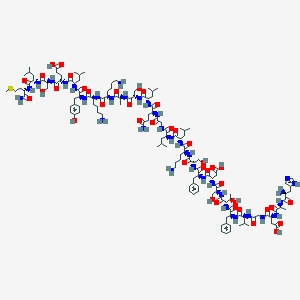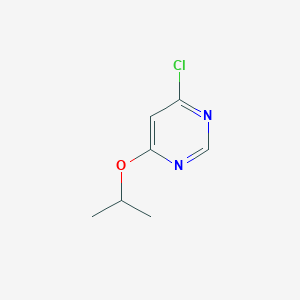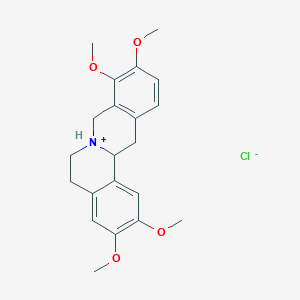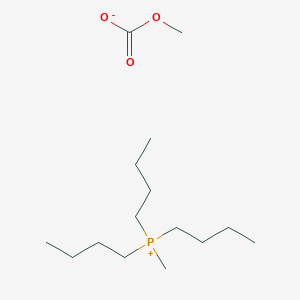![molecular formula C13H19NO2 B050803 [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide CAS No. 114862-02-1](/img/structure/B50803.png)
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide, commonly known as etomidate, is a short-acting intravenous anesthetic agent that is widely used in clinical practice. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and clinical applications.
Wirkmechanismus
Etomidate acts on gamma-aminobutyric acid (GABA) receptors in the brain to enhance the inhibitory effects of GABA. This leads to the suppression of neuronal activity and the induction of anesthesia. Etomidate has a high affinity for GABA-A receptors, which are responsible for mediating the sedative and hypnotic effects of the drug.
Biochemische Und Physiologische Effekte
Etomidate has several biochemical and physiological effects, including the suppression of the stress response, the reduction of cerebral blood flow, and the inhibition of adrenocortical steroid synthesis. These effects make etomidate a useful agent for induction of anesthesia in patients with cardiovascular disease and those at risk of adrenal insufficiency.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, making it ideal for studies that require precise control of anesthesia. However, etomidate can also cause respiratory depression and hypotension, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on etomidate. One area of interest is the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the long-term effects of etomidate on cognitive function and memory. Finally, studies are needed to better understand the mechanisms underlying the adverse effects of etomidate, such as respiratory depression and hypotension, and to develop strategies to mitigate these effects.
Conclusion:
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide, or etomidate, is a widely used intravenous anesthetic agent that has been extensively studied for its mechanism of action, biochemical and physiological effects, and clinical applications. Its use in laboratory experiments has provided valuable insights into various physiological processes and disease conditions. Further research is needed to develop new analogs and to better understand the long-term effects and adverse effects of etomidate.
Synthesemethoden
The synthesis of etomidate involves the condensation of 2-ethyl-1,3-propanediol with 2,6-dimethylphenol to form the intermediate 2-ethyl-1,3-dimethyl-6-hydroxyphenylpropan-1-one. This intermediate is then reacted with N-methylisopropylamine to yield etomidate.
Wissenschaftliche Forschungsanwendungen
Etomidate has been widely used in scientific research for its anesthetic properties. It is commonly used to induce anesthesia in animal models to study various physiological processes and disease conditions. Etomidate has also been used in human studies to investigate the effects of anesthesia on cognitive function and memory.
Eigenschaften
CAS-Nummer |
114862-02-1 |
|---|---|
Produktname |
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide |
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16)/t10-,12+/m1/s1 |
InChI-Schlüssel |
DLCQLMHJQKRDPA-PWSUYJOCSA-N |
Isomerische SMILES |
CC[C@@H](C)C(=O)N[C@@H](CO)C1=CC=CC=C1 |
SMILES |
CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



